![molecular formula C18H17N3O3S B2443379 {3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone CAS No. 321848-15-1](/img/structure/B2443379.png)
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone, also known as DMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound composed of a pyrazole and a pyridine ring connected by a methylene bridge. DMPP has shown to be a useful tool for a variety of biochemical and physiological studies due to its versatility and relatively low toxicity.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promising antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Energetic Materials Synthesis
The compound serves as a precursor for pentazole, an anionic energetic material. Large-scale production of 3,5-dimethyl-4-hydroxyphenylpentazole (HPP) is crucial for engineering applications .
Suzuki–Miyaura Coupling
Indole derivatives play a pivotal role in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation due to their mild conditions and functional group tolerance .
Other Potential Applications
Beyond the mentioned fields, indole derivatives have been investigated for:
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . This suggests that the compound may interact with its targets through mechanisms common to other pyrazole derivatives.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-17(12-25(23,24)16-8-4-3-5-9-16)14(2)21(20-13)18(22)15-7-6-10-19-11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYRBOMIPEDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.